molecular formula C10H18N2O B2695203 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine CAS No. 1495205-64-5

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine

Cat. No.: B2695203
CAS No.: 1495205-64-5
M. Wt: 182.267
InChI Key: SAEUPIMIRKHBCD-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine is a compound that features a pyrrolidine ring attached to a cyclopentane ring through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the cyclopentane ring. One common method involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst to form the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific proteins, while the cyclopentane ring provides structural stability. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine is unique due to its combination of a pyrrolidine ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(3-aminocyclopentyl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEUPIMIRKHBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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